molecular formula C14H22N2O5 B1326796 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-60-5

3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No. B1326796
CAS RN: 1142214-60-5
M. Wt: 298.33 g/mol
InChI Key: BMGKEUMSMIKTFE-UHFFFAOYSA-N
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Description

The compound 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a complex organic molecule that likely contains a cyclopropane ring, a piperazine moiety, and multiple carbonyl groups including an ethoxycarbonyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related piperazine-containing compounds involves multiple steps, including the formation of piperazine rings and the introduction of various substituents. For example, the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate involves six steps and yields a compound with potential for hydrogen-bonding networks . Similarly, the synthesis of 3,6-diethoxycarbonyl-1,4-dimethyl-2,5-piperazinedione from diethyl methylaminomalonate suggests a route that could be adapted for the synthesis of the target compound by modifying the substituents on the piperazine ring .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often complex, with the potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones . The presence of multiple functional groups can lead to various hydrogen-bonding patterns, which can be studied using techniques such as single-crystal X-ray analysis. These techniques can also provide insights into the solution aggregation behavior of such compounds.

Chemical Reactions Analysis

Piperazine compounds can undergo a range of chemical reactions. For instance, the reaction of 3,6-diethoxycarbonyl-1,4-dimethyl-2,5-piperazinedione with NaH and S2Cl2 leads to the formation of dithio and tetrathio derivatives, which are structurally related to fungal metabolites . This suggests that the target compound may also be amenable to reactions that introduce sulfur atoms or other heteroatoms into the structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be inferred from spectroscopic studies. For example, NMR techniques such as DEPT, H-H COSY, HMQC, and HMBC have been used to make complete assignments for dihydrochloride salts of piperazine compounds . These techniques could be applied to the target compound to determine its structure and to understand its behavior in different environments.

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, providing insights into its molecular conformation and potential applications in materials science. The study by Faizi et al. (2016) on a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals the conformation of molecules in the crystal structure, which is crucial for understanding its physical and chemical properties (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Chemical Properties

Research has focused on synthesizing and understanding the chemical properties of compounds with structures similar to 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. Veerman et al. (2003) explored the synthesis of piperazine-3-ones, which may inform the synthesis of similar compounds (Veerman et al., 2003).

Polymer Synthesis

Hattori and Kinoshita (1979) conducted studies on synthesizing polyamides containing uracil and adenine, with the use of piperazine in the synthesis process. This research indicates potential applications of similar compounds in the development of novel polymers (Hattori & Kinoshita, 1979).

Drug Design and Therapeutic Applications

A novel multi-target therapeutic approach to neuroprotection for Alzheimer's disease was explored by Lecanu et al. (2010), involving a compound structurally related to this compound. This indicates potential applications in drug design and therapy (Lecanu et al., 2010).

Antimicrobial Properties

Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, incorporating piperazine structures. This suggests potential antimicrobial applications of compounds similar to this compound (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

This compound is classified as an irritant (GHS07) and carries the hazard statements H317 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

3-(4-ethoxycarbonylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-4-21-13(20)16-7-5-15(6-8-16)11(17)9-10(12(18)19)14(9,2)3/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKEUMSMIKTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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